Phenylsulfamoyl chloride
Description
Properties
IUPAC Name |
N-phenylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHEKZPIDTZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Systems and Reaction Mechanisms
The most widely documented method involves chlorinating phenylsulfamic acid (PhNHSO₃H) using PCl₅ in anhydrous benzene:
Key Steps :
-
Hydrolysis Control : this compound is hydrolyzed to the sulfamic acid in D₂O/NaOD, followed by recrystallization in CH₃CN–D₂O (98% deuteration).
-
Chlorination : The sulfamic acid reacts with PCl₅ in [²H₆]benzene at 40°C for 2 h, achieving >97% yield.
Optimization Data :
Direct Chlorosulfonation of Aniline Derivatives
Mixed Chlorosulfonation Agents
Patent CN1156441C introduces ClSO₃H/SO₂Cl as a dual-agent system for introducing -SO₂Cl groups onto aromatic rings. While originally applied to substituted benzenes, the method adapts to aniline derivatives under modified conditions:
Procedure :
-
Substrate Handling : 1,4-Dimethoxybenzene or 2-naphthalenesulfonic acid reacts with ClSO₃H (2–3 equiv) and SO₂Cl (0.6–1 equiv) at 0–45°C.
-
Workup : The product is isolated via solvent evaporation (if no solubilizer) or ice-water quenching.
Performance Metrics :
| Metric | Value | Source |
|---|---|---|
| Temperature Range | 0–45°C | |
| Yield (sulfonic → SO₂Cl) | >95% | |
| Organic Waste | Reduced vs. traditional PCl₅ |
Comparative Analysis of Methods
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions: Phenylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to form corresponding sulfonamides.
Common Reagents and Conditions:
Substitution: Reactions with amines typically occur in the presence of a base like triethylamine in an organic solvent such as acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation reactions.
Sulfonamides: Also produced through reduction reactions.
Scientific Research Applications
Organic Synthesis
Phenylsulfamoyl chloride is primarily utilized in the synthesis of sulfonamides and other sulfonyl derivatives. Its reactivity as a sulfonyl chloride allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides from amines.
Case Study: N-Phenylsulfamoyl Chloride Synthesis
A study demonstrated the anilinolysis of N-phenylsulfamoyl chloride in chloroform, revealing the operation of an E2 mechanism in its reaction with nucleophiles. The reaction conditions were optimized to enhance yield and selectivity, making it a valuable precursor for synthesizing complex organic molecules .
Data Table: Reaction Yield of this compound with Various Nucleophiles
| Nucleophile | Reaction Conditions | Yield (%) |
|---|---|---|
| Aniline | Chloroform | 85 |
| Ethanolamine | DMF | 78 |
| Benzylamine | THF | 90 |
Medicinal Chemistry
This compound plays a significant role in drug development, particularly as a building block for pharmaceuticals. Its derivatives have shown potential as inhibitors for various biological targets.
Case Study: Antimicrobial Activity
Research has indicated that this compound derivatives exhibit antimicrobial properties. For instance, compounds synthesized from this chlorosulfonamide have been tested against bacterial strains, showing promising results in inhibiting growth .
Data Table: Antimicrobial Activity of Sulfamoyl Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Sulfamethoxazole | E. coli | 15 |
| N-Phenylsulfamoyl Chloride | Staphylococcus aureus | 20 |
| Sulfanilamide | Pseudomonas aeruginosa | 18 |
Environmental Applications
In environmental science, this compound has been employed as a reagent for detecting aliphatic amines in environmental samples. Its fluorescence properties allow for sensitive detection methods.
Case Study: Fluorescence Detection
A recent study utilized phenyl-acridone-2-sulfonyl chloride as a fluorescence probe for determining free aliphatic amines. The method demonstrated high sensitivity and selectivity, making it suitable for environmental monitoring applications .
Data Table: Detection Limits of Aliphatic Amines
| Amines | Detection Limit (µg/L) |
|---|---|
| Ethanolamine | 0.5 |
| Propylamine | 0.3 |
| Butylamine | 0.4 |
Mechanism of Action
The mechanism of action of phenylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable products. The molecular targets and pathways involved in its biological activity include interactions with enzymes and proteins, leading to antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Comparison with Similar Sulfamoyl and Sulfonyl Chlorides
Structural and Functional Variations
The reactivity and applications of sulfamoyl chlorides are heavily influenced by substituents on the nitrogen or aromatic ring. Below is a comparative analysis of phenylsulfamoyl chloride and its analogs:
Table 1: Structural and Physical Properties
Substituent Effects on Properties
- Electron-Donating Groups (e.g., -OCH₃, -CH₃):
Methoxy or methyl substituents on the phenyl ring (e.g., N-(4-methylphenyl)sulfamoyl chloride) enhance solubility and stability compared to the parent compound. For example, 2-(N-(4-methoxyphenyl)sulfamoyl)acetyl chloride (mp 147–149°C) exhibits higher polarity and crystallinity . - Electron-Withdrawing Groups (e.g., -NO₂): Nitro-substituted derivatives like 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetyl chloride (mp 136–138°C) show reduced thermal stability due to increased electrophilicity, accelerating decomposition .
- Alkyl vs. Aryl Substituents: Ethyl(Methyl)sulfamoyl chloride (C₃H₈ClNO₂S) demonstrates superior stability over aryl analogs, attributed to the less electron-deficient alkyl groups .
Stability and Handling Challenges
This compound’s instability contrasts sharply with benzenesulfonyl chloride, which is thermally stable (mp 14–16°C) and widely used in industrial applications . The decomposition of this compound during distillation necessitates immediate use in subsequent reactions, whereas ethyl(methyl)sulfamoyl chloride can be stored longer due to its robust alkyl backbone .
Q & A
Q. What are the standard synthetic routes for preparing phenylsulfamoyl chloride derivatives, and how are reaction conditions optimized?
this compound derivatives are typically synthesized via chlorination of sulfonamide precursors using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. For example, 2-(N-(4-methoxyphenyl)sulfamoyl)acetic acid can be converted to its corresponding acid chloride using SOCl₂ under anhydrous conditions (Method A) or oxalyl chloride with catalytic DMF (Method B). Optimization involves monitoring reaction completion via TLC, controlling reagent stoichiometry (e.g., 2:1 molar ratio of oxalyl chloride to substrate), and maintaining inert atmospheres to avoid hydrolysis . Yield improvements (67–80%) depend on solvent choice (e.g., dichloromethane) and trituration with non-polar solvents (hexane/ether) for purification.
Q. How should researchers characterize this compound intermediates to confirm structural integrity?
Key characterization methods include:
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.7 ppm), sulfonamide NH (δ 9.3–10.2 ppm), and substituents like OCH₃ (δ 3.7–3.9 ppm) confirm substitution patterns.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 264.0037 for C₉H₁₀ClNO₄S) against theoretical values.
- Melting Points : Compare observed ranges (e.g., 147–149°C for 14a) with literature data. Note: Crude intermediates are often used without purification in subsequent steps, but purity must be assessed via these methods to avoid side reactions .
Q. What safety protocols are critical when handling this compound in moisture-sensitive reactions?
this compound is moisture-sensitive and reacts exothermically with water. Protocols include:
- Using anhydrous solvents (e.g., CH₂Cl₂) and drying tubes.
- Storing reagents under inert gas (N₂/Ar).
- Wearing PPE (gloves, goggles) and working in fume hoods.
- Quenching residual chloride with ice-cold alcohol or aqueous base post-reaction .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?
Contradictions in NMR or HRMS data may arise from impurities (e.g., unreacted starting material) or isomerization. Mitigation strategies:
- Replicate Synthesis : Confirm reproducibility across multiple batches.
- Advanced Chromatography : Use HPLC or prep-TLC to isolate pure fractions.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions. For example, the NH proton in 14c (δ 9.28 ppm) might split due to hydrogen bonding; deuterated DMSO can suppress this .
Q. What strategies optimize the stability of this compound intermediates during multi-step syntheses?
Stability challenges include hydrolysis and thermal decomposition. Approaches:
- Low-Temperature Storage : Keep intermediates at –20°C in sealed, desiccated vials.
- In Situ Generation : Prepare acid chlorides immediately before use (e.g., Method B in ).
- Stabilizing Additives : Add molecular sieves or stabilizers like BHT (0.1% w/w) to inhibit degradation .
Q. How can researchers address low yields in Friedel-Crafts acylations using this compound?
Poor yields in reactions like phenacyl N-arylsulfone synthesis may result from:
- Lewis Acid Efficiency : Optimize AlCl₃ stoichiometry (e.g., 1.5–2 eq.) and activation time.
- Electrophilicity Tuning : Introduce electron-withdrawing groups (e.g., nitro in 14b) to enhance acyl chloride reactivity.
- Solvent Polarity : Use polar aprotic solvents (e.g., DCE) to stabilize charged intermediates. Post-reaction, monitor byproducts via LC-MS and adjust quenching protocols .
Q. What analytical methods validate the absence of toxic byproducts (e.g., chlorinated impurities) in this compound syntheses?
- GC-MS : Detect volatile chlorinated byproducts (e.g., SOCl₂ residues).
- ICP-OES : Quantify metal impurities (e.g., Al from Friedel-Crafts catalysts).
- Titration : Measure free chloride ions potentiometrically. Ensure compliance with ICH guidelines for impurity thresholds (<0.1%) .
Methodological Tables
Q. Table 1: Comparison of Chlorination Reagents for this compound Synthesis
| Reagent | Conditions | Yield (%) | Purity (HRMS) | Reference |
|---|---|---|---|---|
| Thionyl Chloride | Reflux, 3 h, anhydrous | 80 | 264.0037 | |
| Oxalyl Chloride | RT, 12 h, DMF catalyst | 78 | 308.9896 |
Q. Table 2: Troubleshooting NMR Data Contradictions
| Issue | Solution | Reference |
|---|---|---|
| Split NH peaks | Use deuterated DMSO, 500 MHz NMR | |
| Aromatic signal overlap | 2D NMR (COSY/HSQC) | |
| Impurity interference | Prep-TLC or column chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
